1-(difluoromethyl)-1H-indol-4-amine 1-(difluoromethyl)-1H-indol-4-amine
Brand Name: Vulcanchem
CAS No.: 1429043-06-0
VCID: VC7077067
InChI: InChI=1S/C9H8F2N2/c10-9(11)13-5-4-6-7(12)2-1-3-8(6)13/h1-5,9H,12H2
SMILES: C1=CC(=C2C=CN(C2=C1)C(F)F)N
Molecular Formula: C9H8F2N2
Molecular Weight: 182.174

1-(difluoromethyl)-1H-indol-4-amine

CAS No.: 1429043-06-0

Cat. No.: VC7077067

Molecular Formula: C9H8F2N2

Molecular Weight: 182.174

* For research use only. Not for human or veterinary use.

1-(difluoromethyl)-1H-indol-4-amine - 1429043-06-0

Specification

CAS No. 1429043-06-0
Molecular Formula C9H8F2N2
Molecular Weight 182.174
IUPAC Name 1-(difluoromethyl)indol-4-amine
Standard InChI InChI=1S/C9H8F2N2/c10-9(11)13-5-4-6-7(12)2-1-3-8(6)13/h1-5,9H,12H2
Standard InChI Key SZMIEJOCXPSEQD-UHFFFAOYSA-N
SMILES C1=CC(=C2C=CN(C2=C1)C(F)F)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(Difluoromethyl)-1H-indol-4-amine belongs to the indole alkaloid family, featuring a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrole ring. The difluoromethyl group (CF2H-\text{CF}_2\text{H}) at the 1-position introduces steric bulk and electronegativity, while the amine group (NH2-\text{NH}_2) at the 4-position provides a site for hydrogen bonding and further functionalization . The compound’s IUPAC name, 1-(difluoromethyl)indol-4-amine, reflects this substitution pattern. Key identifiers include:

  • SMILES: C1=CC(=C2C=CN(C2=C1)C(F)F)N\text{C1=CC(=C2C=CN(C2=C1)C(F)F)N}

  • InChIKey: SZMIEJOCXPSEQD-UHFFFAOYSA-N\text{SZMIEJOCXPSEQD-UHFFFAOYSA-N}

  • CAS Registry: 1429043-06-0 .

The three-dimensional conformation, as modeled in PubChem, reveals a planar indole core with the difluoromethyl group adopting a pseudo-axial orientation relative to the pyrrole ring . This spatial arrangement influences electronic distribution and intermolecular interactions.

Physicochemical Properties

The difluoromethyl group significantly alters the compound’s physicochemical profile:

  • Lipophilicity: Fluorine’s electronegativity reduces electron density on the indole ring, enhancing lipid solubility compared to non-fluorinated analogs. This property may improve membrane permeability in biological systems.

  • Metabolic Stability: The CF2H-\text{CF}_2\text{H} group resists oxidative metabolism, a common degradation pathway for alkyl substituents, potentially extending the compound’s half-life in vivo .

  • Acid-Base Behavior: The amine group at position 4 (pKa4.5\text{p}K_a \approx 4.5) can protonate under physiological conditions, facilitating solubility in aqueous environments .

Synthetic Methodologies

General Strategies for 4-Aminoindole Synthesis

While no direct synthesis of 1-(difluoromethyl)-1H-indol-4-amine is documented in the provided sources, analogous routes for 4-aminoindoles offer insights. A divergent synthesis approach reported by Li et al. involves tandem reactions of 2-alkynylanilines to construct the indole core, followed by amine functionalization . Key steps include:

  • Cyclization: Treatment of 2-alkynylaniline precursors with silver triflate (AgOTf\text{AgOTf}) in 1,2-dichloroethane at 80°C induces cyclization to form the indole skeleton .

  • Amine Introduction: Subsequent nucleophilic substitution or reductive amination introduces the 4-amine group. For example, hexan-1-amine reacts with intermediate halogenated indoles in the presence of AgOTf\text{AgOTf} .

Difluoromethylation Techniques

Incorporating the difluoromethyl group typically involves:

  • Electrophilic Difluorocarbene Transfer: Reagents like ClCF2CO2Na\text{ClCF}_2\text{CO}_2\text{Na} generate difluorocarbene (:CF2:\text{CF}_2 ), which reacts with indole’s electron-rich 1-position.

  • Metal-Catalyzed Cross-Coupling: Palladium or copper catalysts mediate coupling between indole halides and difluoromethylating agents (e.g., Zn(CF2H)2\text{Zn(CF}_2\text{H)}_2) .

A hypothetical synthesis pathway for 1-(difluoromethyl)-1H-indol-4-amine might proceed as follows:

  • Indole Formation: Cyclize 2-ethynylaniline derivatives under AgOTf catalysis to yield 1-unsubstituted indole.

  • Difluoromethylation: Treat the indole intermediate with a difluorocarbene source to install the CF2H-\text{CF}_2\text{H} group at position 1.

  • Nitration/Reduction: Nitrate position 4 using mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4), followed by catalytic hydrogenation to reduce the nitro group to NH2-\text{NH}_2 .

Comparative Analysis with Structural Analogs

The table below contrasts 1-(difluoromethyl)-1H-indol-4-amine with related indole derivatives:

CompoundSubstituentMolecular Weight (g/mol)Key Properties
1-(Difluoromethyl)-1H-indol-4-amineCF2H-\text{CF}_2\text{H} at 1, NH2-\text{NH}_2 at 4182.17High lipophilicity, metabolic stability
1-Trifluoromethyl-1H-indol-5-amineCF3-\text{CF}_3 at 1, NH2-\text{NH}_2 at 5196.14Greater electronegativity, lower solubility
1-Chloromethyl-1H-indol-4-amineCH2Cl-\text{CH}_2\text{Cl} at 1, NH2-\text{NH}_2 at 4180.63Reduced stability, higher reactivity

The difluoromethyl variant strikes a balance between lipophilicity and stability, making it preferable for drug design compared to bulkier (CF3-\text{CF}_3) or labile (CH2Cl-\text{CH}_2\text{Cl}) analogs .

Industrial and Research Applications

Pharmaceutical Intermediate

The 4-amine group serves as a handle for derivatization, enabling the synthesis of:

  • Anticancer Agents: Hybrid molecules combining indole scaffolds with known chemotherapeutic motifs (e.g., platinum complexes).

  • Antiviral Compounds: Analogous to HIV protease inhibitors utilizing fluorine’s stereoelectronic effects .

Material Science

Fluorinated indoles contribute to:

  • Organic Semiconductors: Enhanced electron mobility via fluorine-induced charge transport.

  • Luminescent Materials: Tunable emission profiles for OLED applications .

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